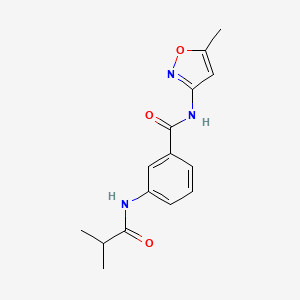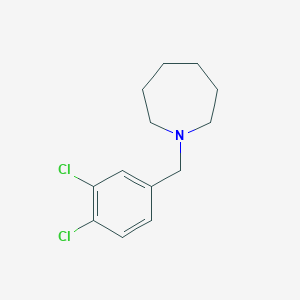
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mecanismo De Acción
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism, glucose metabolism, and inflammation. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, which results in increased energy production and fat burning. It also leads to increased glucose uptake and improved glucose metabolism.
Biochemical and Physiological Effects
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase endurance performance, improve glucose metabolism, and reduce inflammation. It has also been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in fat storage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide in lab experiments is its ability to activate PPARδ, which can lead to changes in gene expression that are relevant to various fields of research. However, one limitation is that it has been shown to have potential side effects, such as the development of cancer in animal studies. Therefore, caution must be taken when using 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide. One direction is to investigate its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another direction is to investigate its effects on inflammation and immune function. Additionally, further research is needed to better understand its potential side effects and safety profile.
Métodos De Síntesis
The synthesis of 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide involves several steps, starting with the reaction of 4-cyanophenol with ethyl chloroacetate to form 4-cyanophenoxyethyl acetate. This intermediate is then reacted with 2-ethylphenylmagnesium bromide to form the final product, 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide has been extensively studied for its potential applications in various fields of research. In the field of sports science, it has been investigated for its ability to enhance endurance performance and fat burning. In animal studies, 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide has been shown to increase the expression of genes involved in fatty acid oxidation and improve glucose metabolism. It has also been studied for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-14-5-3-4-6-16(14)19-17(20)12-21-15-9-7-13(11-18)8-10-15/h3-10H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLVLCYTQUVHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)
![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)

![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)
![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)

![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)




![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)
![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)